FM04

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H25NO4 |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

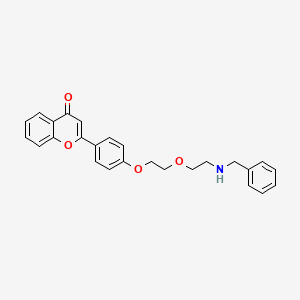

2-[4-[2-[2-(benzylamino)ethoxy]ethoxy]phenyl]chromen-4-one |

InChI |

InChI=1S/C26H25NO4/c28-24-18-26(31-25-9-5-4-8-23(24)25)21-10-12-22(13-11-21)30-17-16-29-15-14-27-19-20-6-2-1-3-7-20/h1-13,18,27H,14-17,19H2 |

InChI Key |

JIFJFNBTQSCGBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNCCOCCOC2=CC=C(C=C2)C3=CC(=O)C4=CC=CC=C4O3 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of FM04: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide delineates the core mechanism of action of FM04, a potent flavonoid inhibitor of P-glycoprotein (P-gp). This document provides a comprehensive overview of its molecular interactions, the signaling pathways influencing its target, quantitative efficacy data, and detailed protocols for key experimental validation.

Core Mechanism of Action: Direct, Non-Competitive Inhibition of P-glycoprotein

This compound is a flavonoid monomer that has demonstrated significant potential in reversing P-glycoprotein-mediated multidrug resistance (MDR) in cancer and enhancing the oral bioavailability of P-gp substrate drugs.[1][2][3] Its primary mechanism of action is the direct inhibition of the P-glycoprotein (P-gp) efflux pump, also known as multidrug resistance protein 1 (MDR1).

Molecular Binding and Inhibition:

This compound interacts with specific residues within the nucleotide-binding domain 2 (NBD2) of human P-gp, namely Q1193 and I1115 .[1][4][5][6] This interaction leads to the inhibition of P-gp's transport function through two proposed novel mechanisms:

-

Interaction via Q1193: this compound binding to Q1193 is thought to subsequently engage with the functionally critical residues H1195 and T1226, leading to a conformational change that inhibits P-gp activity.[1][4][5]

-

Interaction via I1115: By binding to I1115, this compound is proposed to disrupt a critical interaction pocket, uncoupling the intracellular loop 2 (ICL2) from NBD2. This disruption is a key step in inhibiting the protein's efflux function.[1][4][5]

Importantly, this compound is not a transport substrate of P-gp, indicating that it does not act as a competitive inhibitor.[3]

Stimulation of ATPase Activity:

A key characteristic of this compound's interaction with P-gp is the stimulation of its ATPase activity.[2][3] This suggests that while this compound binds to the NBDs, it does not prevent ATP hydrolysis. Instead, the binding event is thought to induce a non-productive conformational change that uncouples ATP hydrolysis from substrate efflux, effectively inhibiting the pump's primary function.

Dual Inhibition of Intestinal Enzymes:

In the context of improving oral drug bioavailability, this compound also functions as a dual inhibitor of the cytochrome P450 enzymes CYP2C8 and CYP3A4 in the intestine.[3] This dual action of inhibiting both P-gp-mediated efflux and enzymatic degradation contributes significantly to its ability to increase the systemic exposure of co-administered P-gp substrate drugs like paclitaxel.

Signaling Pathways Regulating P-glycoprotein Expression

While this compound directly inhibits P-gp, the expression of P-gp itself is regulated by several intracellular signaling pathways. Understanding these pathways provides a broader context for the therapeutic application of P-gp inhibitors. There is currently no direct evidence to suggest that this compound modulates these signaling pathways.

PI3K/AKT/mTOR Pathway:

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Activation of this pathway has been shown to upregulate the expression of P-gp, contributing to multidrug resistance.

MAPK/ERK Pathway:

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade involved in cell proliferation, differentiation, and survival. Activation of the MAPK/ERK pathway can also lead to increased P-gp expression.

NF-κB Pathway:

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Chronic activation of the NF-κB pathway has been linked to the upregulation of P-gp expression, contributing to chemoresistance.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound.

| Parameter | Value | Reference(s) |

| EC50 (P-gp resistance reversal) | 83 nM | [1][3] |

| Potency vs. Parent Compound (FD18) | 1.8-fold more potent | [3] |

| P-gp ATPase Stimulation (at 100 µM) | 3.3-fold increase | [2][3] |

| Parameter | Treatment Group | Result | Reference(s) |

| Oral Bioavailability of Paclitaxel | Paclitaxel + this compound (45 mg/kg) | 57- to 66-fold increase in AUC | [3] |

| Intestinal Absorption of Paclitaxel | Paclitaxel + this compound (45 mg/kg) | Increased from 0.2% to 14% | [3] |

| Tumor Growth Suppression | Paclitaxel + this compound | ≥ 73% reduction in tumor volume | [3] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

P-glycoprotein ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp in the presence of this compound.

Materials:

-

P-gp-overexpressing membrane vesicles (e.g., from Sf9 or mammalian cells)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

ATP solution (e.g., 50 mM in assay buffer)

-

Magnesium chloride (MgCl2) solution

-

Phosphate detection reagent (e.g., Malachite green-based reagent)

-

96-well microplate

-

Incubator and microplate reader

Procedure:

-

Preparation: Thaw P-gp membrane vesicles on ice. Dilute to the desired concentration in ice-cold assay buffer.

-

Compound Addition: Add 2 µL of this compound at various concentrations (or vehicle control) to the wells of a 96-well plate.

-

Vesicle Addition: Add 40 µL of the diluted membrane vesicle suspension to each well.

-

Pre-incubation: Incubate the plate for 5 minutes at 37°C.

-

Reaction Initiation: Add 10 µL of pre-warmed Mg-ATP solution to each well to start the reaction.

-

Reaction Incubation: Incubate the plate for 20-30 minutes at 37°C.

-

Reaction Termination and Color Development: Add 50 µL of the phosphate detection reagent to each well to stop the reaction and initiate color development.

-

Measurement: After a 20-minute incubation at room temperature, measure the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Data Analysis: Subtract the background absorbance (from wells without ATP) and calculate the amount of phosphate released. Determine the fold-change in ATPase activity relative to the vehicle control.

In Vitro P-gp Mediated Drug Resistance Reversal Assay

This assay determines the ability of this compound to sensitize P-gp-overexpressing cancer cells to a cytotoxic drug.

Method 1: MTT Assay

Materials:

-

P-gp-overexpressing cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)

-

Cell culture medium and supplements

-

Cytotoxic drug (P-gp substrate, e.g., Paclitaxel)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of the cytotoxic drug in the presence or absence of a fixed, non-toxic concentration of this compound.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability for each treatment group and determine the IC50 values of the cytotoxic drug with and without this compound. The fold reversal is calculated as the IC50 without this compound divided by the IC50 with this compound.

Method 2: Rhodamine 123 Accumulation Assay

Materials:

-

P-gp-overexpressing and parental cell lines

-

Rhodamine 123 (a fluorescent P-gp substrate)

-

This compound stock solution

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Preparation: Harvest and resuspend cells in buffer.

-

Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound (or a positive control like verapamil) for 30 minutes at 37°C.

-

Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of ~1 µM and incubate for an additional 30-60 minutes at 37°C.

-

Washing: Wash the cells with ice-cold buffer to remove extracellular Rhodamine 123.

-

Measurement: Analyze the intracellular fluorescence of the cells using a flow cytometer or a fluorescence plate reader.

-

Data Analysis: Quantify the increase in Rhodamine 123 accumulation in the presence of this compound compared to the vehicle control.

Mouse Oral Bioavailability Study of Paclitaxel with this compound

This in vivo study assesses the effect of this compound on the oral absorption of paclitaxel.

Materials:

-

Mice (e.g., BALB/c or other appropriate strain)

-

Paclitaxel formulation for oral administration

-

This compound formulation for oral administration

-

Vehicle controls

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

-

Analytical equipment for quantifying paclitaxel in plasma (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimation and Fasting: Acclimate mice to the housing conditions and fast them overnight before dosing.

-

Dosing:

-

Group 1 (Control): Administer paclitaxel orally.

-

Group 2 (Treatment): Co-administer paclitaxel and this compound orally.

-

Group 3 (IV Reference): Administer paclitaxel intravenously to a separate group of mice to determine absolute bioavailability.

-

-

Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Sample Analysis: Analyze the plasma samples to determine the concentration of paclitaxel using a validated analytical method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and the area under the concentration-time curve (AUC) for each group.

-

Bioavailability Calculation: Calculate the absolute oral bioavailability of paclitaxel in the presence and absence of this compound. The relative bioavailability improvement is determined by comparing the AUC of the co-administered group to the control group.

References

- 1. MAPK4 facilitates angiogenesis by inhibiting the ERK pathway in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | NF-kB’s contribution to B cell fate decisions [frontiersin.org]

- 3. FAT4 regulates the EMT and autophagy in colorectal cancer cells in part via the PI3K-AKT signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. MAP4K4 is a novel MAPK/ERK pathway regulator required for lung adenocarcinoma maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FKBP4 connects mTORC2 and PI3K to activate the PDK1/Akt-dependent cell proliferation signaling in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling FM04: A Technical Guide to a Novel Flavonoid P-glycoprotein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of the flavonoid designated as FM04. A potent inhibitor of P-glycoprotein (P-gp), this compound presents a promising avenue for overcoming multidrug resistance in cancer therapy and enhancing the oral bioavailability of various chemotherapeutic agents. This document consolidates key data, outlines detailed experimental methodologies, and visualizes associated cellular mechanisms to support further research and development efforts.

Chemical Identity and Physicochemical Properties

This compound is an amine-containing monomer derivative of the flavonoid apigenin. Its chemical structure has been identified as 7-O-(2-(dimethylamino)ethyl)apigenin.

Chemical Structure:

-

IUPAC Name: 5-hydroxy-2-(4-hydroxyphenyl)-7-[2-(dimethylamino)ethoxy]chromen-4-one

-

SMILES: CN(C)CCOC1=CC2=C(C=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O

A summary of the key physicochemical properties of this compound is presented in the table below, providing a comparison with its parent compound, the flavonoid dimer FD18.

| Property | This compound | FD18 | Reference |

| Molecular Weight ( g/mol ) | 415 | 724 | [1] |

| Calculated LogP (CLogP) | 4.9 | 9.0 | [1] |

| Topological Polar Surface Area (tPSA) (Ų) | 56.8 | 92.8 | [1] |

These properties suggest that this compound possesses improved "drug-like" characteristics compared to its precursor, including a smaller molecular size and increased aqueous solubility, which are advantageous for pharmaceutical development.[1]

Biological Activity and Mechanism of Action

This compound has been identified as a potent and selective inhibitor of P-glycoprotein (ABCB1), a key ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of anticancer drugs from tumor cells, thereby conferring multidrug resistance (MDR).

P-glycoprotein Inhibition

This compound effectively reverses P-gp-mediated paclitaxel resistance in vitro, with a half-maximal effective concentration (EC50) of 83 nM, making it 1.8-fold more potent than its parent compound, FD18.[1] Unlike its predecessor, this compound is not a transport substrate of P-gp, suggesting a non-competitive mechanism of inhibition.[1] Further investigation into its mechanism reveals that this compound stimulates the ATPase activity of P-gp, with a 3.3-fold increase observed at a concentration of 100 µM.[1] This stimulation of ATPase activity is a characteristic of many P-gp inhibitors that bind to the transporter and induce a conformational change, leading to ATP hydrolysis without subsequent drug transport.

Inhibition of Cytochrome P450 Enzymes

In addition to its effects on P-gp, this compound has been shown to be a dual inhibitor of the cytochrome P450 enzymes CYP2C8 and CYP3A4 in the intestine. This inhibition can significantly increase the intestinal absorption of co-administered drugs that are substrates of these enzymes. For instance, oral co-administration of this compound with paclitaxel in mice led to a remarkable 57- to 66-fold improvement in the area under the curve (AUC), increasing the intestinal absorption of paclitaxel from 0.2% to 14%.[1]

In Vivo Antitumor Efficacy

The dual action of this compound as a P-gp and CYP enzyme inhibitor translates to significant in vivo antitumor efficacy. In a human melanoma MDA435/LCC6MDR xenograft model, the co-administration of this compound (28 mg/kg, intraperitoneally) with paclitaxel (12 mg/kg, intravenously) resulted in a 56% reduction in tumor volume.[1] Furthermore, oral co-administration of this compound (45 mg/kg) with paclitaxel (40, 60, or 70 mg/kg) suppressed tumor growth by at least 73% without significant toxicity.[1]

Signaling Pathways

Flavonoids, including apigenin and its derivatives, are known to modulate various intracellular signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. While direct studies on the specific downstream signaling effects of this compound are emerging, the known activities of apigenin provide a strong indication of its potential mechanisms beyond direct transporter inhibition.

The PI3K/Akt and MAPK/ERK pathways are two critical signaling cascades often dysregulated in cancer. Apigenin has been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis and cell cycle arrest.[2][3] It can also modulate the MAPK pathway, which is involved in cell proliferation and differentiation.[2] The diagram below illustrates the potential interplay of this compound with these key signaling pathways in a cancer cell.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Synthesis of 7-O-(2-(dimethylamino)ethyl)apigenin (this compound)

Materials:

-

Apigenin

-

2-chloro-N,N-dimethylethanamine hydrochloride

-

Anhydrous potassium carbonate (K2CO3)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of apigenin in anhydrous DMF, add anhydrous K2CO3.

-

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes.

-

Add 2-chloro-N,N-dimethylethanamine hydrochloride to the reaction mixture.

-

Heat the reaction mixture at 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the final product, 7-O-(2-(dimethylamino)ethyl)apigenin.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Doxorubicin Accumulation Assay in Multidrug-Resistant Cells

This protocol describes the measurement of intracellular doxorubicin accumulation in P-gp-overexpressing cells (e.g., LCC6MDR) to assess the inhibitory effect of this compound on P-gp-mediated efflux.

Materials:

-

LCC6MDR cells (or other suitable MDR cell line) and their parental sensitive cell line.

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

Doxorubicin hydrochloride.

-

This compound.

-

Phosphate-buffered saline (PBS).

-

Cell lysis buffer (e.g., RIPA buffer).

-

Fluorometer or fluorescence plate reader.

Procedure:

-

Seed the MDR and parental cells in 24-well plates and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of this compound (or vehicle control) in serum-free medium for 1-2 hours at 37°C.

-

Add doxorubicin to a final concentration of 10-20 µM to each well and incubate for an additional 1-2 hours at 37°C.

-

After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular doxorubicin.

-

Lyse the cells by adding cell lysis buffer to each well and incubate on ice for 30 minutes.

-

Transfer the cell lysates to microcentrifuge tubes and centrifuge to pellet cell debris.

-

Measure the fluorescence of the supernatant using a fluorometer with excitation and emission wavelengths appropriate for doxorubicin (e.g., Ex: 485 nm, Em: 590 nm).

-

Normalize the fluorescence intensity to the total protein concentration of each sample, determined by a standard protein assay (e.g., BCA assay).

-

Calculate the fold increase in doxorubicin accumulation in the presence of this compound compared to the vehicle control.

References

An In-depth Technical Guide to the Synthesis and Purification of Compound FM04

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of compound FM04, a potent flavonoid-based inhibitor of P-glycoprotein (P-gp). This compound has demonstrated significant potential in overcoming multidrug resistance in cancer therapy. This document details the chemical synthesis pathway, experimental protocols, and purification methods, supported by quantitative data and visual diagrams to facilitate understanding and replication by researchers in the field.

Introduction

Compound this compound is a synthetic amine-linked flavonoid that has emerged as a promising agent for reversing P-gp-mediated multidrug resistance (MDR).[1] P-glycoprotein is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. This compound acts as a potent modulator of P-gp, restoring the sensitivity of resistant cancer cells to conventional anticancer drugs.[1] Initially identified as a biotransformation metabolite of the flavonoid dimer FD18, a direct and efficient chemical synthesis route for this compound has been developed, enabling its production for further preclinical and clinical investigations.

Synthesis of Compound this compound

The chemical synthesis of this compound is achieved through a multi-step process, commencing from commercially available starting materials. The overall synthesis can be divided into the preparation of a key flavonoid intermediate and its subsequent elaboration to yield the final product.

Synthesis of Flavonoid Precursors

The synthesis of this compound begins with the preparation of a protected amine-linked flavonoid intermediate. A general synthetic route for a library of amine-linked flavonoids, including this compound, has been described.[2][3]

Final Synthesis Step of this compound

The final step in the synthesis of this compound involves the benzylation of the primary amine of the flavonoid intermediate.

Experimental Protocol: Synthesis of 2-(4-((2-(2-(benzylamino)ethoxy)ethyl)oxy)phenyl)-4H-chromen-4-one (this compound) [2][3]

A mixture of the amine-containing flavonoid precursor, benzyl bromide (2.8 equivalents), and potassium carbonate (3.0 equivalents) is prepared in acetonitrile (ACN). The reaction mixture is heated to reflux and stirred for 3 to 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is subjected to purification.

Quantitative Data: Synthesis of this compound

| Parameter | Value | Reference |

| Reaction Time | 3 - 4 hours | [2][3] |

| Reaction Temperature | Reflux | [2][3] |

| Purity | >95% (after purification) | N/A |

| Overall Yield | Not Reported | N/A |

Note: Specific yield and purity data for the synthesis of this compound are not explicitly provided in the referenced literature. The purity is assumed to be high following the described purification procedures.

Purification of Compound this compound

Purification of the synthesized this compound is crucial to remove any unreacted starting materials, reagents, and byproducts. The primary method for the purification of synthetic flavonoids like this compound is preparative high-performance liquid chromatography (HPLC).

Experimental Protocol: Purification of this compound by Preparative HPLC [4]

The crude reaction mixture is dissolved in a suitable solvent, typically methanol or a mixture of methanol and dichloromethane. The solution is then injected onto a preparative HPLC system.

-

Column: A reverse-phase C18 column is commonly used for the separation of flavonoids.

-

Mobile Phase: A gradient of methanol and water is typically employed.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the flavonoid is used to monitor the elution of the product.

Fractions containing the pure compound are collected, and the solvent is removed in vacuo to yield the purified this compound. The purity of the final product is confirmed by analytical HPLC and characterized by mass spectrometry and NMR spectroscopy.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of P-glycoprotein Inhibition by this compound

This compound inhibits the function of P-glycoprotein, a key transporter responsible for multidrug resistance in cancer cells. The binding of this compound to P-gp is thought to allosterically modulate its activity, thereby preventing the efflux of chemotherapeutic agents.

Caption: Inhibition of P-glycoprotein by this compound leads to increased intracellular accumulation of chemotherapeutic drugs, ultimately inducing cancer cell death.

Synthetic Workflow for this compound

The synthesis of this compound follows a structured workflow, beginning with precursor synthesis and culminating in the final purified compound.

Caption: The synthetic workflow for producing pure compound this compound.

Purification Workflow for this compound

The purification process is a critical step to ensure the high purity of the final this compound compound for biological testing.

Caption: The workflow for the purification of synthesized this compound.

Conclusion

This technical guide outlines the synthesis and purification of compound this compound, a significant P-glycoprotein inhibitor. The provided experimental protocols and workflows offer a practical foundation for researchers aiming to produce and study this promising compound. Further optimization of the synthetic yield and the development of scalable purification methods will be crucial for advancing this compound towards clinical applications in overcoming multidrug resistance in cancer.

References

- 1. Discovery of a Flavonoid this compound as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amine-Linked Flavonoids as Agents against Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Critical Path of Early-Stage Drug Development: A Technical Guide to the Solubility and Stability of FM04

For Immediate Release

In the landscape of pharmaceutical research and development, a thorough understanding of a drug candidate's physicochemical properties is paramount to its successful progression from discovery to clinical application. This technical guide provides an in-depth analysis of the solubility and stability of FM04, a novel cholesterol absorption inhibitor. The data and protocols presented herein are essential for researchers, scientists, and drug development professionals engaged in the preclinical and formulation stages of this compound or similar molecules.

Executive Summary

This compound is a promising new chemical entity that acts as a potent inhibitor of cholesterol uptake. Its therapeutic potential is intrinsically linked to its bioavailability, which is heavily influenced by its solubility and stability. This document outlines the comprehensive testing of these two critical attributes. The findings indicate that while this compound exhibits favorable characteristics, careful consideration of its formulation will be necessary to optimize its therapeutic efficacy. The detailed experimental protocols and data tables provide a foundational resource for further development.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its bioavailability. Comprehensive solubility testing of this compound was conducted across a range of pharmaceutically relevant solvents and pH conditions to inform formulation strategies. The results are summarized in the tables below. Due to the limited publicly available data for the specific compound FM-VP4 (a potential identity of this compound), data for Ezetimibe, a well-characterized cholesterol absorption inhibitor with a similar mechanism of action, is provided as a representative example.[1][2][3][4]

Table 1: Qualitative Solubility of Ezetimibe

| Solvent | Solubility |

| Water | Practically Insoluble |

| Ethanol | Freely to Very Soluble |

| Methanol | Freely to Very Soluble |

| Acetone | Freely to Very Soluble |

| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL |

| Dimethyl Formamide (DMF) | ~20 mg/mL |

Table 2: Aqueous Solubility of Ezetimibe at 37°C

| Aqueous Medium | Solubility (mg/mL) | Final pH |

| Water | 0.0004 | 6.0 |

| 0.1M HCl | 0.0008 | 1.2 |

| Phosphate-Citric Buffer | - | 3.0 |

| Phosphate-Citric Buffer | - | 4.5 |

| Phosphate-Citric Buffer | - | 6.8 |

| Ethanol:PBS (pH 7.2) (1:4) | ~0.2 | 7.2 |

Stability Profile of this compound

Stability testing provides crucial information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5] These studies are fundamental for determining the shelf-life and recommended storage conditions. The following tables present a summary of the stability testing plan for this compound, based on established international guidelines.

Table 3: Stability Test Plan for this compound Drug Substance

| Study | Storage Condition | Minimum Duration | Testing Frequency |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24 months and annually |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Photostability | ICH Q1B guidelines | - | - |

Table 4: Potential Degradation Pathways and Analytical Methods

| Stress Condition | Potential Degradation Pathway | Recommended Analytical Method |

| Acid Hydrolysis | Hydrolysis of amide bond | HPLC-UV, LC-MS for impurity profiling |

| Base Hydrolysis | Hydrolysis of amide bond | HPLC-UV, LC-MS for impurity profiling |

| Oxidation | Oxidation of functional groups | HPLC-UV with a gradient method, LC-MS |

| Thermal Degradation | Decomposition | DSC, TGA, HPLC-UV |

| Photodegradation | Photolytic cleavage | HPLC-UV, Photodiode Array (PDA) detector |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of solubility and stability studies.

Solubility Testing Protocol

A standardized experimental workflow is essential for accurate solubility determination.

Stability Testing Protocol

Stability studies follow a rigorous protocol to assess the drug substance's integrity over time.

Mechanism of Action and Signaling Pathway

This compound is understood to inhibit cholesterol absorption at the intestinal brush border. The primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol uptake into enterocytes.[6][7][8][9] By blocking NPC1L1, this compound prevents the internalization of dietary and biliary cholesterol, thereby reducing the amount of cholesterol delivered to the liver and subsequently lowering plasma cholesterol levels.

Conclusion and Future Directions

The data presented in this technical guide provide a comprehensive overview of the solubility and stability of this compound, a promising cholesterol absorption inhibitor. The compound's solubility profile suggests that formulation strategies, such as the use of co-solvents or amorphous solid dispersions, may be necessary to enhance its oral bioavailability.[10][11] The stability studies will be crucial in defining appropriate storage conditions and ensuring the long-term quality of the drug substance.

Future work should focus on the development of a robust formulation that addresses the solubility challenges and on the continued monitoring of the long-term stability of the drug substance and formulated drug product. These efforts will be critical for the successful advancement of this compound through the drug development pipeline.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Niemann-Pick C1 Like 1 (NPC1L1) an intestinal sterol transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Niemann-Pick C1 Like 1 (NPC1L1) is the intestinal phytosterol and cholesterol transporter and a key modulator of whole-body cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of Niemann-Pick C1 – Like 1 (NPC1L1) in intestinal sterol absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The structure and function of Niemann-Pick C1-like 1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Physical stability of the amorphous anticholesterol agent (ezetimibe): the role of molecular mobility - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Determination of the Molecular Weight and Characterization of FM04, a P-glycoprotein Inhibitor

This technical guide provides a comprehensive overview of the molecular weight determination for the flavonoid FM04, a potent P-glycoprotein (P-gp) inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development and cancer research.

Molecular Weight Determination of this compound

The molecular weight of a compound is a fundamental physical property, crucial for a wide range of experimental procedures, including solution preparation, stoichiometric calculations, and pharmacokinetic modeling. The molecular weight of this compound has been determined based on its chemical formula.

1.1. Chemical Formula

The molecular formula for this compound is C26H25NO4[1]. This indicates that a single molecule of this compound is composed of 26 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms.

1.2. Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of all atoms in the molecule. The standard atomic weights of the constituent elements are:

-

Carbon (C): 12.011 amu

-

Hydrogen (H): 1.008 amu

-

Nitrogen (N): 14.007 amu

-

Oxygen (O): 15.999 amu

The calculation is as follows:

(26 × 12.011) + (25 × 1.008) + (1 × 14.007) + (4 × 15.999) = 312.286 + 25.2 + 14.007 + 63.996 = 415.489 amu

This calculated value is consistent with the reported molecular weight of 415.48 g/mol [1].

1.3. Summary of Molecular Properties

| Property | Value |

| Molecular Formula | C26H25NO4[1] |

| Molecular Weight | 415.48 g/mol [1] |

| IUPAC Name | 2-(4-{2-[2-(benzylamino)ethoxy]ethoxy}phenyl)-4H-chromen-4-one |

| CAS Number | 1807320-40-6[1] |

Mechanism of Action and Signaling Pathway

This compound functions as a potent inhibitor of P-glycoprotein (P-gp), a transmembrane protein that acts as an ATP-dependent efflux pump. Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), as it actively transports a wide range of anticancer drugs out of the cell, thereby reducing their intracellular concentration and efficacy.

This compound has been shown to reverse P-gp-mediated paclitaxel resistance[2]. It inhibits the transport activity of P-gp, leading to the restoration of intracellular drug levels[2]. Interestingly, this compound itself is not a transport substrate of P-gp, suggesting it may not act as a competitive inhibitor[2]. One of its proposed mechanisms involves stimulating the P-gp ATPase activity[2].

References

In Vitro Activity Screening of FM04: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of FM04, a promising flavonoid derivative with potent P-glycoprotein (P-gp) inhibitory effects. This document details the quantitative data on its activity, outlines experimental protocols for its evaluation, and visualizes its mechanism of action and relevant biological pathways.

Quantitative In Vitro Activity of this compound

This compound has demonstrated significant potency in reversing P-glycoprotein-mediated multidrug resistance (MDR). Its primary in vitro activities are summarized below.

| Parameter | Value | Cell Line/System | Description | Reference |

| EC₅₀ (P-gp Resistance Reversal) | 83 nM | LCC6MDR | Effective concentration to reverse P-gp-mediated paclitaxel resistance by 50%. | [1] |

| P-gp ATPase Stimulation | 3.3-fold increase | Recombinant human P-gp membrane vesicles | Stimulation of P-gp ATPase activity at a concentration of 100 µM. | [1][2] |

| P-gp Substrate Status | Not a substrate | LCC6MDR vs. LCC6 | This compound is not actively transported by P-glycoprotein. | [1] |

| CYP Inhibition | Dual inhibitor | Recombinant human enzymes | This compound acts as an inhibitor of CYP2C8 and CYP3A4. |

Mechanism of Action of this compound

This compound's primary mechanism of action is the direct inhibition of the P-glycoprotein (P-gp) efflux pump. P-gp is an ATP-binding cassette (ABC) transporter that actively extrudes a wide range of chemotherapeutic agents from cancer cells, leading to multidrug resistance. By inhibiting P-gp, this compound increases the intracellular concentration of these drugs, thereby restoring their cytotoxic efficacy.

Interestingly, this compound is not a substrate for P-gp itself, suggesting it does not act as a competitive inhibitor. Instead, it stimulates P-gp's ATPase activity, which may indicate an allosteric mechanism of inhibition.[1] Furthermore, this compound has been identified as a dual inhibitor of the cytochrome P450 enzymes CYP2C8 and CYP3A4, which are involved in the metabolism of many drugs, including some anticancer agents. This dual inhibition may further enhance the bioavailability and efficacy of co-administered therapeutic agents.

P-glycoprotein Regulatory Signaling Pathways

The expression of P-glycoprotein is regulated by a complex network of signaling pathways. While direct modulation of these pathways by this compound has not yet been reported, understanding this regulation is crucial for contextualizing its activity and exploring potential secondary mechanisms. Key pathways involved in P-gp expression include the PI3K/Akt, Wnt/β-catenin, and MAPK pathways, which converge on transcription factors that bind to the ABCB1 (MDR1) gene promoter.

Experimental Protocols

Detailed methodologies for the key in vitro assays to characterize the activity of this compound are provided below.

P-glycoprotein Mediated Drug Resistance Reversal Assay

This assay determines the ability of a test compound to reverse P-gp-mediated drug resistance in a cancer cell line overexpressing P-gp.

Materials:

-

P-gp overexpressing cancer cell line (e.g., LCC6MDR) and its parental non-resistant cell line (e.g., LCC6).

-

Cell culture medium and supplements.

-

96-well cell culture plates.

-

This compound stock solution.

-

P-gp substrate anticancer drug (e.g., paclitaxel).

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®).

-

Plate reader (absorbance or luminescence).

Procedure:

-

Seed the P-gp overexpressing cells and parental cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Add a fixed, sub-lethal concentration of the anticancer drug to all wells except for the no-drug control.

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the cell viability against the logarithm of the this compound concentration and determine the EC₅₀ value using non-linear regression analysis.

P-glycoprotein ATPase Activity Assay

This assay measures the effect of a test compound on the ATP hydrolysis activity of P-gp, which is essential for its efflux function.

Materials:

-

Recombinant human P-gp-containing membrane vesicles.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EGTA).

-

ATP solution.

-

This compound stock solution.

-

Positive control (e.g., verapamil).

-

Phosphate detection reagent (e.g., malachite green-based reagent).

-

96-well plates.

-

Plate reader (absorbance).

Procedure:

-

Thaw the P-gp membrane vesicles on ice.

-

In a 96-well plate, add the assay buffer, this compound at various concentrations, and the P-gp membrane vesicles. Include a basal control (no compound) and a positive control.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Generate a standard curve using known concentrations of inorganic phosphate.

-

Calculate the amount of phosphate released in each well and determine the fold-stimulation of ATPase activity relative to the basal control.

CYP Inhibition Assay (CYP2C8 and CYP3A4)

This assay evaluates the inhibitory potential of this compound against specific cytochrome P450 isoforms.

Materials:

-

Human liver microsomes or recombinant human CYP2C8 and CYP3A4 enzymes.

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Specific substrate for each isoform (e.g., amodiaquine for CYP2C8, midazolam for CYP3A4).

-

NADPH regenerating system.

-

This compound stock solution.

-

Positive control inhibitor for each isoform (e.g., quercetin for CYP2C8, ketoconazole for CYP3A4).

-

96-well plates.

-

LC-MS/MS system for metabolite quantification.

Procedure:

-

In a 96-well plate, combine the assay buffer, human liver microsomes or recombinant enzymes, and this compound at various concentrations. Include a vehicle control and a positive control inhibitor.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system and the specific substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).

-

Centrifuge the plate to pellet the protein.

-

Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

-

Calculate the percentage of inhibition of enzyme activity for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

References

Potential Biological Targets of FM04: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FM04, an active metabolite derived from the biotransformation of the flavonoid dimer FD18, has emerged as a potent modulator of multidrug resistance (MDR) in cancer. This technical guide provides an in-depth overview of the known biological targets of this compound, focusing on its well-characterized interaction with P-glycoprotein (P-gp) and its dual inhibitory effects on key metabolic enzymes. This document summarizes quantitative data, details key experimental methodologies, and visualizes the relevant biological pathways to support further research and development of this compound as a potential chemosensitizing agent and bioavailability enhancer.

Core Biological Target: P-glycoprotein (P-gp/MDR1)

The primary and most extensively studied biological target of this compound is P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1). P-gp is an ATP-dependent efflux pump that is overexpressed in many cancer cells, leading to the expulsion of a wide range of chemotherapeutic agents and thus conferring multidrug resistance.

This compound acts as a potent, non-competitive inhibitor of P-gp.[1] Unlike its parent compound FD18, this compound is not a transport substrate of P-gp.[1] This characteristic suggests that this compound allosterically modulates P-gp function rather than competing with anticancer drugs for the same binding site.

Mechanism of Action at P-gp

This compound has been shown to interact with the nucleotide-binding domain 2 (NBD2) of human P-gp.[2][3][4] Two distinct mechanisms of inhibition have been proposed based on its binding to specific residues within NBD2:

-

Binding to Q1193: this compound can bind to the glutamine residue at position 1193. This initial interaction is followed by engagement with the functionally critical residues H1195 and T1226, leading to the inhibition of P-gp's transport function.[2][3][4][5]

-

Binding to I1115: Alternatively, this compound can bind to the isoleucine residue at position 1115, which is itself a functionally critical residue. This binding disrupts the R262-Q1081-Q1118 interaction pocket, uncoupling the intracellular loop 2 (ICL2) from NBD2 and thereby inhibiting P-gp activity.[2][3][4][5]

Interestingly, while inhibiting the transport function, this compound stimulates the ATPase activity of P-gp, a characteristic shared with other P-gp modulators like verapamil.[1][6] This suggests that this compound uncouples ATP hydrolysis from the transport cycle.

Quantitative Data on this compound-P-gp Interaction

The following table summarizes the key quantitative parameters defining the interaction of this compound with P-gp.

| Parameter | Value | Cell Line / System | Description | Reference |

| EC50 | 83 nM | LCC6MDR | Potency in reversing paclitaxel resistance. | [1] |

| EC50 | 64 - 83 nM | LCC6MDR | Effective concentration to increase doxorubicin retention by 50%. | [2] |

| P-gp ATPase Stimulation | 3.3-fold at 100 µM | Recombinant human P-gp membrane vesicles | Stimulation of P-gp's ATPase activity. | [1][6] |

| Reversal Factor (RF) | > 120 | LCC6MDR | Fold-decrease in the IC50 of paclitaxel. | [2] |

Secondary Biological Targets: Cytochrome P450 Enzymes

In addition to its direct action on P-gp, this compound has been identified as a dual inhibitor of key cytochrome P450 (CYP) enzymes, specifically CYP2C8 and CYP3A4.[1] These enzymes are crucial for the metabolism of a vast number of drugs, including many chemotherapeutics like paclitaxel.

The inhibition of these intestinal CYP enzymes by this compound contributes to its ability to enhance the oral bioavailability of P-gp substrate drugs. By reducing first-pass metabolism in the gut, more of the co-administered drug can enter systemic circulation.

Impact on Paclitaxel Pharmacokinetics

Oral co-administration of this compound with paclitaxel has been shown to dramatically increase the intestinal absorption and systemic exposure of paclitaxel in mice.[1]

| Pharmacokinetic Parameter | Effect of this compound Co-administration | Fold Improvement | Reference |

| Oral Bioavailability of Paclitaxel | Increased from 0.2% to 14% | 70-fold | [1] |

| Area Under the Curve (AUC) of Paclitaxel | 57- to 66-fold improvement | 57-66x | [1] |

Signaling Pathways and Experimental Workflows

P-glycoprotein Mediated Drug Efflux and its Inhibition by this compound

The following diagram illustrates the mechanism of P-gp-mediated drug efflux and how this compound intervenes to restore intracellular drug concentrations.

Caption: Mechanism of P-gp inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to characterize the inhibitory activity of this compound on P-gp.

Caption: Experimental workflow for this compound characterization.

Detailed Experimental Protocols

Doxorubicin Accumulation Assay

This assay measures the ability of this compound to reverse P-gp-mediated efflux of the fluorescent P-gp substrate, doxorubicin.

-

Cell Lines: P-gp overexpressing cells (e.g., LCC6MDR) and their parental non-resistant cell line (e.g., LCC6).

-

Reagents: Doxorubicin (20 µM), this compound (various concentrations, e.g., 0.015 to 10 µM), Verapamil (positive control), DMSO (vehicle control), cell lysis buffer.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate cells with various concentrations of this compound, verapamil, or DMSO for a specified time (e.g., 30 minutes) at 37°C.

-

Add doxorubicin to each well and co-incubate for a defined period (e.g., 150 minutes) at 37°C.[2]

-

Wash the cells with ice-cold PBS to remove extracellular doxorubicin.

-

Lyse the cells using a suitable lysis buffer.

-

Measure the intracellular doxorubicin fluorescence using a fluorescence microplate reader (e.g., Ex/Em = 485/590 nm).

-

-

Data Analysis: Calculate the fold change in doxorubicin accumulation relative to the DMSO control. Determine the EC50 value of this compound, which is the concentration required to achieve 50% of the maximal increase in doxorubicin retention.

P-gp ATPase Activity Assay

This assay determines the effect of this compound on the ATP hydrolysis rate of P-gp.

-

System: Membrane vesicles from cells overexpressing human P-gp.

-

Reagents: this compound (various concentrations, e.g., 0.01 to 1000 µM), Verapamil (positive control, e.g., 20 to 200 µM), ATP, Mg2+, ATPase assay buffer, a detection reagent for inorganic phosphate (Pi) or remaining ATP (e.g., luminescence-based ATP detection kit).

-

Procedure:

-

Incubate the P-gp-containing membrane vesicles with various concentrations of this compound or verapamil at 37°C for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding MgATP.

-

Incubate the reaction mixture at 37°C for a defined time (e.g., 120 minutes).[2]

-

Stop the reaction and measure the amount of inorganic phosphate released or the amount of ATP remaining. For luminescence-based assays, the remaining ATP is measured.

-

-

Data Analysis: The ATPase activity is calculated relative to the basal activity (vehicle control) and expressed as a fold change.

CYP2C8 and CYP3A4 Inhibition Assays

These assays assess the inhibitory potential of this compound on the metabolic activity of CYP2C8 and CYP3A4.

-

System: Human liver microsomes (HLMs).

-

Reagents: this compound (various concentrations), specific probe substrates for CYP2C8 (e.g., amodiaquine) and CYP3A4 (e.g., midazolam or testosterone), NADPH regenerating system, positive control inhibitors (e.g., quercetin for CYP2C8, ketoconazole for CYP3A4).

-

Procedure:

-

Pre-incubate HLMs with various concentrations of this compound or a positive control inhibitor in the presence of the NADPH regenerating system at 37°C.

-

Initiate the metabolic reaction by adding the specific probe substrate.

-

Incubate for a specific time, ensuring linear reaction kinetics.

-

Terminate the reaction (e.g., by adding a cold organic solvent like acetonitrile).

-

Analyze the formation of the specific metabolite using LC-MS/MS.

-

-

Data Analysis: Determine the rate of metabolite formation at each this compound concentration. Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

Conclusion

This compound is a promising small molecule with well-defined biological targets that are highly relevant to cancer therapy. Its primary mechanism of action involves the potent and non-competitive inhibition of P-glycoprotein, a key driver of multidrug resistance. Furthermore, its dual inhibitory activity against CYP2C8 and CYP3A4 enhances its therapeutic potential by improving the oral bioavailability of co-administered chemotherapeutic drugs. The detailed understanding of its molecular interactions and the availability of robust experimental protocols provide a solid foundation for the continued investigation and clinical development of this compound as an adjuvant in cancer treatment.

References

- 1. glpbio.com [glpbio.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of Binding Sites in the Nucleotide-Binding Domain of P-Glycoprotein for a Potent and Nontoxic Modulator, the Amine-Containing Monomeric Flavonoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of a Flavonoid this compound as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

FM04: A Technical Guide on the Preclinical Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information on the safety and toxicity profile of FM04 is based on currently available public data, which is limited to a single primary preclinical study. This document is intended for informational purposes for research and drug development professionals and should not be interpreted as a complete or definitive assessment of the compound's safety. Comprehensive toxicological studies are required to fully characterize the safety profile of this compound.

Executive Summary

This compound is a flavonoid identified as a potent inhibitor of P-glycoprotein (P-gp) and a dual inhibitor of cytochrome P450 enzymes CYP2C8 and CYP3A4. Preclinical investigations have focused on its potential to reverse multidrug resistance in cancer and enhance the oral bioavailability of chemotherapeutic agents like paclitaxel. The initial safety assessment, derived from in vivo efficacy studies, suggests that this compound is well-tolerated in mice when co-administered with paclitaxel at doses effective for tumor growth inhibition. No significant toxicity, as indicated by animal mortality or substantial body weight loss, was reported in these studies. In vitro, this compound did not exhibit cytotoxicity at concentrations that achieved chemosensitization. However, a comprehensive toxicological evaluation of this compound as a standalone agent or in combination therapy has not been publicly reported. Standard safety pharmacology and detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies are also not yet available. This guide summarizes the existing preclinical safety observations for this compound and outlines the experimental context in which they were recorded.

In Vivo Safety Observations

The current in vivo safety data for this compound is derived from a study evaluating its efficacy in a human melanoma (MDA435/LCC6MDR) xenograft mouse model. In these experiments, the primary indicators of toxicity were animal mortality and changes in body weight.

Intraperitoneal Administration with Intravenous Paclitaxel

In a combination regimen, this compound was administered intraperitoneally (I.P.) one hour prior to the intravenous (I.V.) injection of paclitaxel. The treatment was administered every other day for a total of 12 doses. The study reported no toxicity or animal death in the group receiving 28 mg/kg of this compound with 12 mg/kg of paclitaxel[1]. This was in contrast to a higher dose of paclitaxel (24 mg/kg) alone, which resulted in significant weight loss and mortality[1].

Oral Administration with Oral Paclitaxel

To assess the potential of this compound to enhance the oral bioavailability and efficacy of paclitaxel, both compounds were administered orally. This combination was also reported to be well-tolerated, with no serious toxicity observed[1].

Table 1: Summary of In Vivo Preclinical Safety Observations for this compound

| Study Type | Animal Model | This compound Dosing Regimen | Co-administered Agent | Key Safety Observations | Reference |

| Efficacy Study | Human Melanoma Xenograft (Balb/c nude mice) | 28 mg/kg, I.P., every other day for 12 doses | 12 mg/kg Paclitaxel, I.V. | No toxicity or animal death reported. No significant body weight loss observed. | [1] |

| Efficacy Study | Human Melanoma Xenograft (Balb/c nude mice) | 45 mg/kg, P.O. | 40, 60, or 70 mg/kg Paclitaxel, P.O. | No serious toxicity reported. | [1] |

In Vitro Cytotoxicity

The cytotoxic potential of this compound was evaluated in vitro on P-gp overexpressing human melanoma cells (LCC6MDR). At the concentrations where this compound demonstrated effective chemosensitization to various anticancer drugs, it did not exhibit inherent cytotoxicity[1].

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | This compound Concentration Range for Chemosensitization | Cytotoxicity Observation | Reference |

| LCC6MDR (Human Melanoma) | Not specified | 61 nM to 153 nM (EC50 for reversing drug resistance) | This compound alone did not exhibit cytotoxicity at these concentrations. | [1] |

Mechanism of Action and Potential for Drug-Drug Interactions

This compound's primary mechanism of action is the inhibition of the P-gp efflux pump, which is responsible for multidrug resistance in many cancers. By blocking P-gp, this compound increases the intracellular concentration of P-gp substrate drugs, such as paclitaxel, thereby restoring their cytotoxic effects. This compound itself is not a transport substrate of P-gp[1].

Additionally, this compound has been identified as a dual inhibitor of the metabolic enzymes CYP2C8 and CYP3A4, particularly in the intestine. This inhibition can lead to increased absorption and bioavailability of orally administered drugs that are substrates of these enzymes[1]. The inhibition of these key drug-metabolizing enzymes indicates a potential for significant drug-drug interactions, a critical consideration for its clinical development.

Experimental Protocols

The following are the detailed methodologies for the key in vivo experiments from which the safety observations of this compound were derived, as described in the primary literature[1].

Human Melanoma Xenograft Model

-

Cell Line: P-gp-overexpressing human melanoma MDA435/LCC6MDR cells.

-

Animal Model: Female Balb/c nude mice.

-

Tumor Implantation: Subcutaneous injection of LCC6MDR cells into the mice.

-

Treatment Initiation: Treatment began when tumors reached a palpable size.

Intraperitoneal this compound and Intravenous Paclitaxel Study

-

Treatment Groups:

-

Control (no treatment)

-

Paclitaxel (12 mg/kg, I.V.) alone

-

Paclitaxel (24 mg/kg, I.V.) alone

-

Combination: this compound (28 mg/kg, I.P.) administered 1 hour prior to Paclitaxel (12 mg/kg, I.V.)

-

-

Dosing Schedule: Every other day for 12 doses.

-

Monitoring: Tumor volume and body weight were monitored throughout the treatment period.

Oral this compound and Oral Paclitaxel Study

-

Treatment Groups:

-

Control

-

Paclitaxel (varying doses of 40, 60, or 70 mg/kg, P.O.) with this compound (45 mg/kg, P.O.)

-

-

Monitoring: Tumor growth was the primary endpoint. General toxicity was observed.

Visualizations

Signaling Pathways and Mechanisms

Caption: Mechanism of action of this compound in cancer cells and the intestine.

Experimental Workflow

Caption: Experimental workflow for the in vivo xenograft study.

Conclusion and Future Directions

The currently available data suggests a favorable preliminary safety profile for this compound when used in combination with paclitaxel in a preclinical cancer model. The lack of reported mortality, significant body weight loss, or overt signs of toxicity at efficacious doses is promising. However, the absence of comprehensive, dedicated toxicology studies represents a significant data gap.

For the continued development of this compound, the following studies are essential to establish a robust safety and toxicity profile:

-

Acute, Sub-chronic, and Chronic Toxicity Studies: To determine the LD50, identify target organs of toxicity, and establish a No Observed Adverse Effect Level (NOAEL). These studies should include detailed clinical observations, hematology, clinical chemistry, and histopathological examinations.

-

Safety Pharmacology Core Battery: To assess the effects of this compound on the cardiovascular, respiratory, and central nervous systems.

-

Full ADME Profile: To understand the absorption, distribution, metabolism, and excretion of this compound as a single agent.

-

Genotoxicity and Carcinogenicity Studies: To evaluate the potential for mutagenicity and carcinogenicity.

-

Drug-Drug Interaction Studies: To formally characterize the clinical potential for interactions due to the inhibition of P-gp, CYP2C8, and CYP3A4.

References

The Reversal of Multidrug Resistance: A Technical Guide to FM04 and Functionally Similar P-glycoprotein Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the flavonoid P-glycoprotein (P-gp) inhibitor, FM04, and other compounds with similar functional profiles. The document focuses on the mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to the study of these potent modulators of multidrug resistance (MDR). This guide is intended to be a valuable resource for researchers and drug development professionals working to overcome cancer chemotherapy resistance.

Introduction: The Challenge of P-glycoprotein Mediated Multidrug Resistance

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in the development of multidrug resistance in cancer cells. By actively effluxing a broad spectrum of chemotherapeutic agents, P-gp reduces their intracellular concentration, thereby diminishing their cytotoxic efficacy. The development of P-gp inhibitors is a critical strategy to resensitize resistant cancer cells to chemotherapy.

This compound, a flavonoid derivative, has emerged as a potent P-gp inhibitor. It is a biotransformation metabolite of the flavonoid dimer FD18 and has demonstrated significant potential in reversing P-gp-mediated drug resistance.[1] This guide will delve into the pharmacological properties of this compound and compare them with other structurally and functionally related compounds.

Compounds of Interest: this compound and its Analogs

This compound: A Potent, Non-Competitive P-gp Inhibitor

This compound acts as a potent, non-competitive inhibitor of P-gp.[1] Unlike competitive inhibitors that vie with the substrate for the same binding site, non-competitive inhibitors bind to an allosteric site on the transporter, inducing a conformational change that impairs its function without preventing substrate binding.[2][3] This mechanism is particularly advantageous as it can be effective regardless of the concentration of the chemotherapeutic substrate.

A key characteristic of this compound is that it is not a transport substrate of P-gp itself.[1] This reduces the likelihood of the inhibitor being pumped out of the cell, allowing for sustained inhibition of P-gp activity. This compound has been shown to stimulate the ATPase activity of P-gp, a hallmark of many P-gp modulators that bind to the transporter and affect its ATP hydrolysis cycle.[1]

FD18: The Precursor to this compound

FD18 is a synthetic flavonoid dimer that serves as the parent compound to this compound.[1] In vivo, FD18 is metabolized to this compound, which is the more active P-gp inhibitor.[1] FD18 itself demonstrates potent P-gp modulatory effects and has been shown to reverse multidrug resistance in preclinical models.[1]

Other Functionally Similar P-gp Inhibitors

Beyond the flavonoid family, several other compounds exhibit non-competitive P-gp inhibition. These include third-generation P-gp inhibitors such as tariquidar, zosuquidar, and elacridar. These compounds are characterized by high potency and specificity for P-gp and have been extensively studied in clinical trials.[4][5][6][7][8][9][10][11][12][13]

Quantitative Pharmacological Data

The following tables summarize the in vitro potency of this compound and a selection of functionally similar P-gp inhibitors. The data is presented to facilitate a comparative analysis of their P-gp inhibitory activity.

Table 1: P-gp Inhibitory Activity of Flavonoid Compounds

| Compound | Cell Line | Substrate | Parameter | Value | Reference |

| This compound | LCC6MDR | Paclitaxel | EC50 | 83 nM | [1] |

| FD18 | LCC6MDR | Paclitaxel | EC50 | 148 nM | [1] |

| Quercetin | K562/adr | Pirarubicin | IC50 | 41 µM | [14] |

| Kaempferol | MCF-7 MS100 | Mitoxantrone | IC50 | 3.36 µM | [14] |

| Biochanin A | - | - | Docking Score | 39.96 Kcal/mol | [12] |

| Naringenin | Caco-2 | Talinolol | IC50 | 236 µM | [14] |

Table 2: P-gp Inhibitory Activity of Non-Flavonoid, Non-Competitive Inhibitors

| Compound | Cell Line | Parameter | Value | Reference |

| Tariquidar | CHrB30 | Kd | 5.1 nM | [4] |

| Tariquidar | - | IC50 (ATPase) | 43 nM | [4] |

| Zosuquidar | - | Ki | 59 nM | [1][15] |

| Elacridar | MDCKII-MDR1 | IC50 | ~193 nM | [16] |

Key Experimental Protocols

This section provides detailed methodologies for three key in vitro assays used to characterize P-gp inhibitors.

P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the ATP hydrolysis rate of P-gp in the presence of a test compound. P-gp substrates and inhibitors can modulate the ATPase activity, providing insights into their interaction with the transporter.

Materials:

-

Purified P-gp-containing membrane vesicles (e.g., from Sf9 insect cells overexpressing human P-gp)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)

-

ATP solution (e.g., 100 mM)

-

Test compound and control inhibitors (e.g., verapamil as a stimulator, sodium orthovanadate as an inhibitor)

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

96-well microplate

-

Plate reader

Procedure:

-

Thaw the P-gp membrane vesicles on ice.

-

Prepare serial dilutions of the test compound and control compounds in the assay buffer.

-

In a 96-well plate, add the P-gp membrane vesicles to each well.

-

Add the test compound or control to the respective wells. Include wells with no compound (basal activity) and wells with a known P-gp inhibitor like sodium orthovanadate (to determine non-P-gp ATPase activity).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding ATP to each well to a final concentration of 2-5 mM.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

-

Calculate the amount of inorganic phosphate (Pi) released using a standard curve.

-

Determine the P-gp-specific ATPase activity by subtracting the activity in the presence of sodium orthovanadate from the total activity.

-

Plot the P-gp ATPase activity against the compound concentration to determine the EC50 or IC50 value.

Rhodamine 123 Efflux Assay

This cell-based assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate, rhodamine 123.

Materials:

-

P-gp overexpressing cells (e.g., MCF-7/ADR) and a parental control cell line (e.g., MCF-7)

-

Cell culture medium

-

Rhodamine 123 stock solution

-

Test compound and control inhibitor (e.g., verapamil)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed the P-gp overexpressing and parental cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or control inhibitor for a specified time (e.g., 1-2 hours).

-

Add rhodamine 123 to a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C to allow for cellular uptake.

-

Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.

-

Add fresh, pre-warmed medium (with or without the test compound) and incubate for an additional 30-60 minutes at 37°C to allow for efflux.

-

Wash the cells again with ice-cold PBS.

-

Harvest the cells (e.g., by trypsinization).

-

Resuspend the cells in PBS and analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer.

-

The increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

Cellular Paclitaxel Accumulation Assay

This assay quantifies the intracellular concentration of a chemotherapeutic drug, such as paclitaxel, in the presence and absence of a P-gp inhibitor.

Materials:

-

P-gp overexpressing cells and a parental control cell line

-

Cell culture medium

-

Paclitaxel stock solution

-

Test compound and control inhibitor

-

Lysis buffer (e.g., RIPA buffer)

-

High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Internal standard for HPLC/LC-MS/MS analysis (e.g., docetaxel)

Procedure:

-

Seed the cells in multi-well plates and allow them to adhere.

-

Treat the cells with the test compound or control inhibitor for a defined period.

-

Add paclitaxel to the medium at a known concentration and incubate for a specific time (e.g., 1-2 hours).

-

Wash the cells thoroughly with ice-cold PBS to remove extracellular paclitaxel.

-

Lyse the cells using a suitable lysis buffer.

-

Collect the cell lysates and determine the protein concentration for normalization.

-

Extract paclitaxel from the cell lysates using an appropriate organic solvent (e.g., protein precipitation with acetonitrile).

-

Add an internal standard to the extracted samples.

-

Analyze the concentration of paclitaxel in the samples using a validated HPLC or LC-MS/MS method.

-

The intracellular accumulation of paclitaxel is expressed as the amount of drug per milligram of cellular protein.

Signaling Pathways and Experimental Workflows

P-gp Regulation and Modulation by Inhibitors

The expression and function of P-gp are regulated by various intracellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[17][18][19] Inhibition of these pathways can lead to decreased P-gp expression and a reversal of multidrug resistance. Conversely, some P-gp inhibitors may also exert effects on these signaling cascades.

Experimental Workflow for P-gp Inhibitor Characterization

The following diagram illustrates a typical workflow for the in vitro characterization of a novel P-gp inhibitor.

Conclusion

This compound and other non-competitive P-gp inhibitors represent a promising strategy to overcome multidrug resistance in cancer. Their ability to potently inhibit P-gp without being substrates themselves offers a significant advantage. This technical guide provides a foundational understanding of these compounds, their pharmacological properties, and the experimental methods used for their characterization. Further research into the intricate interplay between P-gp inhibitors and cellular signaling pathways will be crucial for the development of novel and effective combination therapies to improve patient outcomes in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Zosuquidar - Wikipedia [en.wikipedia.org]

- 7. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. apexbt.com [apexbt.com]

- 10. Elacridar hydrochloride | Multidrug Transporters | Tocris Bioscience [tocris.com]

- 11. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. apexbt.com [apexbt.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The multidrug resistance can be reversed for the decrease of P-gp and LRP by inhibiting PI3K/Akt/NF-κB signal pathway in nasopharynx carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]

FM04 (FM4-64): A Technical Guide to its Discovery, Mechanism, and Application in Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the styryl dye FM4-64, often referred to as FM04, a powerful tool in cell biology and neuroscience. Its discovery has been pivotal in understanding the dynamics of cellular membranes and vesicular trafficking, processes that are fundamental to drug action and delivery. This document details the origin, mechanism of action, experimental applications, and key quantitative data associated with FM4-64.

Discovery and Origin

The styryl dye FM4-64 belongs to a series of fluorescent markers developed by Fei Mao and colleagues in the laboratory of Dr. Wolfhard Almers at the Max Planck Institute for Medical Research in the early 1990s. These dyes were engineered to be vital, water-soluble molecules with a unique property: they exhibit low fluorescence in aqueous solutions but become intensely fluorescent upon insertion into a lipid environment. This characteristic makes them ideal for selectively staining cell membranes.

The development of the "FM" series of dyes was driven by the need for real-time, non-invasive imaging of endocytosis and exocytosis. Prior to their introduction, researchers relied on electron microscopy and other fixed-cell techniques, which could not capture the dynamic nature of these processes. FM4-64, with its amphipathic structure, consisting of a hydrophilic head group and a lipophilic tail, proved to be particularly effective at reversibly staining the plasma membrane and being taken up into intracellular vesicles during endocytosis.

Mechanism of Action